molecular formula C8H12O2 B150474 5-Methylcyclohex-3-ene-1-carboxylic acid CAS No. 130422-89-8

5-Methylcyclohex-3-ene-1-carboxylic acid

Cat. No. B150474
CAS RN: 130422-89-8
M. Wt: 140.18 g/mol
InChI Key: HKCPDPSBVNMCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylcyclohex-3-ene-1-carboxylic acid, also known as MCHA, is a cyclic amino acid that is commonly used in scientific research. It is a non-proteinogenic amino acid, which means that it is not incorporated into proteins during translation. MCHA is synthesized through a variety of methods, including the oxidation of 5-methylcyclohexene and the hydrolysis of 5-methylcyclohex-2-ene-1-carboxylic acid.

Mechanism of Action

The mechanism of action of 5-Methylcyclohex-3-ene-1-carboxylic acid is not well understood. It is thought to inhibit enzyme activity through the formation of a covalent bond between 5-Methylcyclohex-3-ene-1-carboxylic acid and the active site of the enzyme. This covalent bond may interfere with the ability of the enzyme to catalyze its reaction.
Biochemical and Physiological Effects
5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned above. 5-Methylcyclohex-3-ene-1-carboxylic acid has also been shown to have antibacterial and antifungal properties. In addition, 5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Methylcyclohex-3-ene-1-carboxylic acid in lab experiments is its ability to inhibit enzyme activity. This can be useful in the study of enzyme mechanisms and the development of new drugs. However, 5-Methylcyclohex-3-ene-1-carboxylic acid may have limitations in certain experiments due to its potential toxicity and instability.

Future Directions

There are several future directions for the study of 5-Methylcyclohex-3-ene-1-carboxylic acid. One direction is the development of new drugs based on the structure of 5-Methylcyclohex-3-ene-1-carboxylic acid. Another direction is the study of the mechanism of action of 5-Methylcyclohex-3-ene-1-carboxylic acid and its interaction with enzymes. Additionally, the antibacterial, antifungal, and anti-inflammatory properties of 5-Methylcyclohex-3-ene-1-carboxylic acid may be further explored for potential therapeutic applications.

Synthesis Methods

5-Methylcyclohex-3-ene-1-carboxylic acid can be synthesized through several methods. One method involves the oxidation of 5-methylcyclohexene using potassium permanganate. Another method involves the hydrolysis of 5-methylcyclohex-2-ene-1-carboxylic acid using sodium hydroxide. 5-Methylcyclohex-3-ene-1-carboxylic acid can also be synthesized through the reaction of 2,3-dibromo-5-methylcyclohex-2-ene-1-carboxylic acid with sodium methoxide.

Scientific Research Applications

5-Methylcyclohex-3-ene-1-carboxylic acid is commonly used in scientific research as a building block for the synthesis of peptides and proteins. It is also used in the study of enzyme mechanisms and the development of new drugs. 5-Methylcyclohex-3-ene-1-carboxylic acid has been shown to inhibit the activity of certain enzymes, including ribonuclease A and carboxypeptidase B. This inhibition is thought to occur through the formation of a covalent bond between 5-Methylcyclohex-3-ene-1-carboxylic acid and the active site of the enzyme.

properties

CAS RN

130422-89-8

Product Name

5-Methylcyclohex-3-ene-1-carboxylic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

5-methylcyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-6-3-2-4-7(5-6)8(9)10/h2-3,6-7H,4-5H2,1H3,(H,9,10)

InChI Key

HKCPDPSBVNMCBM-UHFFFAOYSA-N

SMILES

CC1CC(CC=C1)C(=O)O

Canonical SMILES

CC1CC(CC=C1)C(=O)O

synonyms

3-Cyclohexene-1-carboxylic acid, 5-methyl- (9CI)

Origin of Product

United States

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